N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-2-3-8-21-19(24)16-6-10-22(11-7-16)18-17(5-4-9-20-18)28(25,26)23-12-14-27-15-13-23/h4-5,9,16H,2-3,6-8,10-15H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKWWLHXSEYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the starting material. Activation via thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride, which reacts with n-butylamine to yield N-butylpiperidine-4-carboxamide .
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature (20–25°C).
- Yield: 75–85% after purification by recrystallization (ethanol/water).
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₂CH₂CH₃), 1.65–1.75 (m, 4H, piperidine H), 2.45 (t, 2H, J = 6.8 Hz, NCH₂), 3.15 (br s, 1H, NH), 4.25 (d, 2H, J = 12.4 Hz, piperidine H).
- ¹³C NMR (100 MHz, CDCl₃): δ 13.8 (CH₂CH₂CH₂CH₃), 22.4, 28.6, 31.2 (piperidine C), 39.8 (NCH₂), 172.5 (C=O).
Synthesis of 3-(Morpholinosulfonyl)Pyridin-2-Amine
Sulfonylation of 2-Aminopyridine
2-Aminopyridine undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base:
Procedure:
- Dissolve 2-aminopyridine (10 mmol) in anhydrous DCM.
- Add triethylamine (TEA, 12 mmol) and morpholine-4-sulfonyl chloride (10.5 mmol) .
- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield: 60–70%.
Analytical Data:
- MS (ESI): m/z 258.1 [M+H]⁺.
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.15 (t, 4H, J = 4.8 Hz, morpholine CH₂), 3.65 (t, 4H, J = 4.8 Hz, morpholine CH₂), 7.25 (dd, 1H, J = 5.2, 1.6 Hz, pyridine H5), 7.85 (dd, 1H, J = 8.0, 1.6 Hz, pyridine H4), 8.45 (dd, 1H, J = 5.2, 0.8 Hz, pyridine H6).
Coupling of Pyridine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The piperidine’s secondary amine attacks the electron-deficient pyridine ring at the C2 position, facilitated by the electron-withdrawing sulfonamide group:
Procedure:
- Combine N-butylpiperidine-4-carboxamide (5 mmol) and 3-(morpholinosulfonyl)pyridin-2-amine (5.5 mmol) in dimethylformamide (DMF).
- Add potassium tert-butoxide (10 mmol) and heat at 100°C for 24 hours.
- Cool, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography (CH₂Cl₂/methanol 95:5).
Yield: 50–60%.
Optimization Note: Higher yields (70–75%) are achieved using copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) as a catalytic system.
Final Characterization of the Target Compound
Analytical Data:
- Melting Point: 148–150°C.
- ¹H NMR (400 MHz, CDCl₃): δ 1.30 (t, 3H, J = 7.2 Hz, CH₂CH₂CH₂CH₃), 1.70–1.85 (m, 4H, piperidine H), 2.50 (t, 2H, J = 6.8 Hz, NCH₂), 3.20 (t, 4H, J = 4.8 Hz, morpholine CH₂), 3.70 (t, 4H, J = 4.8 Hz, morpholine CH₂), 4.30 (d, 2H, J = 12.4 Hz, piperidine H), 7.35 (dd, 1H, J = 5.2, 1.6 Hz, pyridine H5), 7.90 (dd, 1H, J = 8.0, 1.6 Hz, pyridine H4), 8.50 (dd, 1H, J = 5.2, 0.8 Hz, pyridine H6).
- ¹³C NMR (100 MHz, CDCl₃): δ 13.8 (CH₂CH₂CH₂CH₃), 22.5, 28.7, 31.3 (piperidine C), 40.0 (NCH₂), 45.2 (morpholine CH₂), 66.8 (morpholine CH₂), 121.5, 130.2, 140.5, 150.8 (pyridine C), 172.6 (C=O).
- HRMS (ESI): m/z 435.1895 [M+H]⁺ (calculated for C₁₉H₂₇N₄O₃S: 435.1898).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination couples 2-bromo-3-(morpholinosulfonyl)pyridine with N-butylpiperidine-4-carboxamide :
Conditions:
- Catalyst: Pd₂(dba)₃ (2 mol%).
- Ligand: Xantphos (4 mol%).
- Base: Cs₂CO₃ (3 equiv).
- Solvent: Toluene at 110°C for 18 hours.
Yield: 65–70%.
Industrial-Scale Considerations
Cost-Effective Sulfonylation
Using morpholine and sulfur trioxide (SO₃) in situ generates the sulfonyl chloride, avoiding pre-synthesis of morpholine-4-sulfonyl chloride:
Procedure:
- Add SO₃ (1.1 equiv) to morpholine in DCM at 0°C.
- Stir for 1 hour, then add 2-aminopyridine and TEA.
- Proceed as in Section 3.1.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure.
Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Modifications
a) 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives (Patent: PI Industries Ltd.)
- Key Structural Differences: Replaces the piperidine-carboxamide core with a pyrazolo[1,5-a]pyrimidine scaffold and substitutes the morpholinosulfonyl group with an ethylsulfonyl moiety.
- However, the pyrazolo-pyrimidine core may limit conformational flexibility relative to piperidine.
- Application : Demonstrated efficacy as pesticides and insecticides, particularly against lepidopteran pests in crops .
b) N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19)
- Key Structural Differences: Features a tosyl (p-toluenesulfonyl) group instead of morpholinosulfonyl and introduces bulky aromatic substituents (tert-butylphenyl and phenyl-pyridinylmethyl groups).
- However, the bulky substituents may reduce solubility and target specificity.
- Application : Studied for central nervous system (CNS) applications, though specific biological data remain undisclosed .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The morpholinosulfonyl group in the target compound balances solubility and steric effects, making it intermediate in clogP between ethylsulfonyl (simpler, more hydrophobic) and tosyl (bulky, highly hydrophobic) derivatives.
Biological Activity
N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyridine moiety, and a morpholinosulfonyl group, which contribute to its unique interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the following functional groups:
- Piperidine ring : A six-membered ring containing nitrogen.
- Morpholinosulfonyl group : Contributes to the compound's solubility and reactivity.
- Pyridine moiety : Enhances biological activity through interaction with various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Binding to receptors : The compound may modulate receptor activity, influencing various signaling pathways.
- Enzyme inhibition : It can act as an inhibitor for certain enzymes, affecting metabolic processes.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing its effectiveness against bacterial strains, it exhibited notable activity:
Case Studies
-
Study on Anticancer Activity :
A study published in Compounds highlighted the compound's effectiveness against MCF-7 cells, where it induced apoptosis through caspase activation pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . -
Antimicrobial Efficacy :
In another investigation focusing on antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, suggesting potential for development into a therapeutic agent against resistant infections .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves:
Piperidine Core Formation : Alkylation or reductive amination to construct the piperidine ring (see analogous protocols in ).
Morpholinosulfonyl Introduction : Sulfonylation of the pyridine moiety using morpholine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base, refluxing in dichloromethane) .
Coupling Reactions : Amide bond formation between the piperidine carboxamide and N-butyl group via carbodiimide-mediated coupling (EDC/HOBt) in anhydrous DMF .
- Critical Step : Purification via column chromatography (silica gel, gradient elution) and validation by HPLC (≥98% purity criteria, as in ).
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the morpholinosulfonyl and pyridinyl groups (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline; see protocols in ).
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the N-butyl group to the piperidine carboxamide?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or toluene to minimize hydrolysis ().
- Catalyst Systems : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups; ).
- Temperature Control : Maintain 0–5°C during carbodiimide activation to reduce side reactions .
- Yield Monitoring : Track intermediates via TLC or LC-MS ().
Q. How should researchers address contradictory biological activity data in target binding assays?
- Methodological Answer :
Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Purity Verification : Re-test compound batches via HPLC ( ) to rule out impurities (e.g., unreacted sulfonyl chloride).
Structural Reanalysis : Use X-ray crystallography () or DFT calculations to check for conformational isomers affecting activity.
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the N-butyl chain (e.g., tert-butyl, cyclopropylmethyl) to assess steric effects (see for analogous approaches).
- Bioisosteric Replacement : Replace morpholinosulfonyl with thiomorpholine or piperazine sulfonamide to evaluate electronic effects ().
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases) to prioritize synthetic targets .
Data Analysis & Experimental Design
Q. How to design a robust protocol for stability testing under physiological conditions?
- Methodological Answer :
- Incubation Conditions : Expose the compound to PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours .
- Analytical Tools : Monitor degradation via UPLC-MS ( ) and quantify metabolites.
- Control Experiments : Include stability of analogous compounds (e.g., ) for benchmarking.
Q. What computational methods are suitable for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify potential off-targets (e.g., GPCRs, ion channels) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding .
- Machine Learning : Apply DeepChem or Random Forest models trained on Tox21 datasets to assess toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
